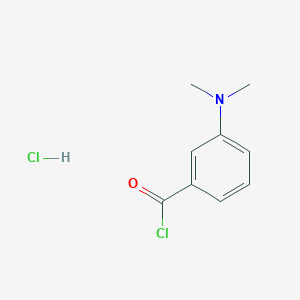

3-Dimethylaminobenzoyl chloride hydrochloride

Descripción general

Descripción

Métodos De Preparación

La síntesis de BCX-1812 implica varios pasos:

Esterificación: Este intermedio se esterifica luego con ácido clorhídrico/metanol para producir el éster metílico.

Protección y ciclización: El éster metílico se protege con anhídrido tert-butoxicarbonilo y trietilamina en diclorometano, seguido de ciclización con 2-etil-1-nitrobutano usando isocianato de fenilo en benceno en reflujo.

Hidrogenación y acilación: La ciclopentano-oxazolina resultante se abre por hidrogenación con hidrógeno sobre óxido de platino en ácido clorhídrico/metanol, produciendo una amina, que luego se acila con anhídrido acético y trietilamina en diclorometano.

Desprotección y condensación: La ciclopentilamina desprotegida se condensa con N,N'-bis(tert-butoxicarbonilo)-O-metilisourea usando cloruro de mercurio en dimetilformamida, seguido de desprotección con ácido trifluoroacético en diclorometano.

Hidrólisis final: El producto final se obtiene hidrolizando el éster metílico con hidróxido de sodio en tetrahidrofurano/metanol.

Análisis De Reacciones Químicas

BCX-1812 experimenta varias reacciones químicas:

Oxidación y reducción: El compuesto puede oxidarse y reducirse en condiciones específicas, aunque los estudios detallados sobre estas reacciones son limitados.

Reactivos y condiciones comunes: La síntesis involucra reactivos como ácido clorhídrico, metanol, anhídrido tert-butoxicarbonilo, trietilamina, isocianato de fenilo, óxido de platino, anhídrido acético y ácido trifluoroacético.

Productos principales: El producto principal de estas reacciones es el propio BCX-1812, con compuestos intermedios formados durante el proceso de síntesis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Agents

One of the primary applications of 3-dimethylaminobenzoyl chloride hydrochloride is in the synthesis of antibacterial agents. It serves as an intermediate in the preparation of compounds that exhibit significant antibacterial activity. For instance, derivatives synthesized from this compound have been shown to inhibit bacterial growth effectively, making them valuable in pharmaceutical formulations aimed at treating infections .

Chitinase Inhibitors

Recent studies have highlighted the potential of compounds derived from this compound as chitinase inhibitors. These compounds can disrupt the growth and development of insects by inhibiting chitinase, an enzyme crucial for chitin metabolism in insect exoskeletons. This application is particularly relevant in developing environmentally friendly insect growth regulators .

Organic Synthesis

Reagent for Acylation Reactions

this compound is widely used as a reagent for acylation reactions. It can acylate amines and alcohols to form amides and esters, respectively. The reaction typically involves the use of triethylamine as a base to neutralize the hydrochloric acid produced during the reaction .

Synthesis of Benzamide Derivatives

The compound is instrumental in synthesizing various benzamide derivatives, which are important in medicinal chemistry due to their diverse biological activities. For example, it can be reacted with amines to yield N-(3-amino-4-chlorophenyl)-3-dimethylaminobenzamide, which has been explored for its potential therapeutic effects .

Case Studies

Mecanismo De Acción

BCX-1812 ejerce sus efectos inhibiendo la actividad de la neuraminidasa, una enzima crucial para la replicación y propagación de los virus de la influenza . Al unirse al sitio activo de la neuraminidasa, BCX-1812 evita la liberación de nuevas partículas virales de las células infectadas, lo que limita la propagación del virus . Esta inhibición es altamente selectiva, dirigida solo a la neuraminidasa de los virus de la influenza sin afectar otras enzimas .

Comparación Con Compuestos Similares

BCX-1812 se compara con otros inhibidores de la neuraminidasa como oseltamivir y zanamivir . Si bien los tres compuestos inhiben la neuraminidasa, BCX-1812 ha mostrado una eficacia superior en algunos estudios, particularmente en términos de selectividad y potencia . La estructura única de anillo de ciclopentano de BCX-1812 contribuye a su alta selectividad y eficacia .

Compuestos similares

Oseltamivir: Otro inhibidor de la neuraminidasa utilizado para tratar la influenza.

Zanamivir: Un inhibidor de la neuraminidasa con una estructura diferente pero un mecanismo de acción similar.

BCX-1812 destaca por su estructura única y alta selectividad, lo que lo convierte en un compuesto valioso en la lucha contra la influenza .

Actividad Biológica

3-Dimethylaminobenzoyl chloride hydrochloride is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

- Molecular Formula : C₉H₁₁Cl₂NO

- Molecular Weight : 220.093 g/mol

- CAS Number : 117500-61-5

- IUPAC Name : 3-(dimethylamino)benzoyl chloride;hydrochloride

- PubChem CID : 22732309

This compound functions primarily as a reactive acylating agent. It has been implicated in various biological processes due to its ability to modify proteins and other biomolecules through acylation, which can influence their activity and stability.

Inhibition of Sirtuins

Research indicates that compounds similar to this compound can modulate sirtuin activity, which plays a crucial role in cellular regulation and metabolism. Sirtuins are NAD+-dependent deacetylases involved in various cellular processes, including aging and stress responses. The compound's ability to act as a sirtuin modulator suggests potential therapeutic applications in age-related diseases and metabolic disorders .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by inhibiting histone deacetylases (HDACs), which are critical for cancer cell survival and proliferation. For instance, the compound has been linked to the inhibition of HDAC8, leading to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes .

Cardiovascular Effects

In cardiovascular research, derivatives of this compound have been investigated for their effects on cardiac function. For example, studies involving SERCA2a stimulation indicate that certain analogs can enhance intracellular calcium handling in cardiomyocytes, potentially offering therapeutic benefits for heart failure treatment .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Sirtuin Modulation | Inhibition of HDACs | |

| Anticancer Activity | Induction of apoptosis in cancer cells | |

| Cardiovascular Impact | Enhanced calcium handling in myocytes |

Research Findings

- Sirtuin Modulation : A study published in a patent document noted that compounds related to this compound could effectively modulate sirtuin activity, suggesting a pathway for therapeutic intervention in metabolic diseases .

- Anticancer Mechanisms : Research has demonstrated that this compound can induce significant apoptotic effects in various cancer cell lines through HDAC inhibition, providing a basis for its potential use as an anticancer agent .

- Cardiac Function Improvement : Experimental data show that derivatives stimulate SERCA2a activity, leading to improved cardiac function in models of heart disease, indicating potential applications in treating heart failure .

Propiedades

IUPAC Name |

3-(dimethylamino)benzoyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-4-7(6-8)9(10)12;/h3-6H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDQPATXNFWFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627916 | |

| Record name | 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117500-61-5 | |

| Record name | 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Dimethylaminobenzoyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.